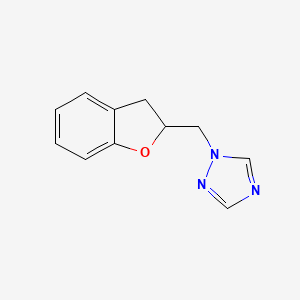![molecular formula C13H17N5OS B7579619 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7579619.png)
2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide, also known as DMAPT, is a small molecule that has been identified as a promising therapeutic agent for cancer treatment. DMAPT is a thiazole derivative that exhibits potent anti-inflammatory and anti-tumor activities.
Mécanisme D'action
2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival. 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide also has anti-inflammatory effects, as it can suppress the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide is its ability to inhibit the activity of NF-κB, which plays a key role in the regulation of inflammation and cell survival. This makes 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide a promising therapeutic agent for cancer treatment and other inflammatory diseases. However, 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide has some limitations for lab experiments, as it can be unstable and difficult to handle. It also has low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research and development of 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy of 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide in humans.
Méthodes De Synthèse
2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-(2-aminoethyl)thiazole with 2-bromo-3-dimethylaminopyridine, followed by the reaction with carbon disulfide and sodium hydride. The final step involves the reaction with N,N-dimethylformamide dimethyl acetal to yield 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide has been extensively studied for its anti-tumor and anti-inflammatory activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells. 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-18(2)12-9(4-3-7-15-12)17-13(19)10-8-20-11(16-10)5-6-14/h3-4,7-8H,5-6,14H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIGJIWZRDKDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)NC(=O)C2=CSC(=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2-Methoxypyridine-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579542.png)
![2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)

![2-[[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579559.png)
![2-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579567.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B7579569.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7579573.png)
![2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579585.png)
![2-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579591.png)
![2-[[(4-Fluorobenzoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579594.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579600.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(3-fluorophenyl)ethanol](/img/structure/B7579605.png)
![2-(1-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7579613.png)